molecular formula C11H13N3OS B2551270 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1247761-19-8

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine

Cat. No.: B2551270
CAS No.: 1247761-19-8
M. Wt: 235.31
InChI Key: AMPSBEGBDLLJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound that incorporates both thieno[2,3-d]pyrimidine and pyrrolidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thieno[2,3-d]pyrimidine core is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and materials science due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as cancer cell apoptosis or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different attached groups can exhibit varying pharmacological properties.

Uniqueness

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is unique due to its combination of the thieno[2,3-d]pyrimidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug discovery and development .

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPSBEGBDLLJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.